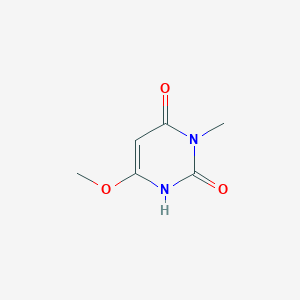
6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione, also known as 6-MMP, is a small molecule that has been used in various scientific research applications. It is an important building block for many organic compounds, and has been studied for its potential applications in drug development, biochemical research, and other areas.
科学研究应用
6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as pyrimidine derivatives and quinolines. It has also been used as a starting material for the synthesis of biologically active compounds, such as inhibitors of the enzyme phosphodiesterase-4. Additionally, 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione has been used as a model compound for studying the reactivity of pyrimidine derivatives.
作用机制
The mechanism of action of 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione is not yet fully understood. However, it is known that the compound binds to the enzyme phosphodiesterase-4, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By binding to this enzyme, 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione inhibits its activity and thus increases the levels of cAMP in the cell. This can lead to a variety of cellular effects, depending on the cell type and context.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione are not yet fully understood. However, it has been shown to increase the levels of cAMP in cells, which can lead to a variety of effects, such as increased cell proliferation, increased cell survival, and increased cell migration. Additionally, 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione has been shown to increase the expression of certain genes, such as those involved in cell cycle progression and apoptosis.
实验室实验的优点和局限性
6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione has several advantages for lab experiments. It is relatively easy to synthesize, and can be used as a reagent in the synthesis of other compounds. Additionally, it can be used as a model compound for studying the reactivity of pyrimidine derivatives. However, 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione also has some limitations. It has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione is not yet fully understood, which can limit its use in certain research applications.
未来方向
The future directions for 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione research are numerous. One potential direction is to further study the mechanism of action of 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione, in order to better understand its effects on cells. Additionally, further research could be done on the synthesis of 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione and its derivatives, in order to optimize the synthesis process. Additionally, further research could be done on the potential applications of 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione in drug development, biochemical research, and other areas. Finally, further research could be done on the biochemical and physiological effects of 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione, in order to better understand its effects on cells.
合成方法
6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione can be synthesized in a variety of ways. One method involves the reaction of 4-methylpyrimidine-2,4(1H,3H)-dione with dimethylformamide (DMF) and methanol in the presence of an acid catalyst. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione. The reaction can be further optimized by varying the reaction conditions, such as temperature, solvent, and catalyst.
属性
IUPAC Name |
6-methoxy-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-8-5(9)3-4(11-2)7-6(8)10/h3H,1-2H3,(H,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEBWUBNSFGPOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551042 |
Source


|
| Record name | 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione | |
CAS RN |
29458-39-7 |
Source


|
| Record name | 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

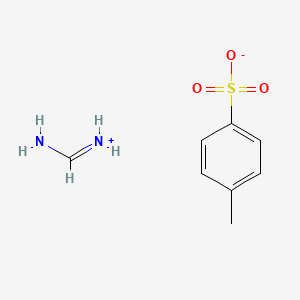
![methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6603107.png)
![2-{[4-(3-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6603115.png)
![2-{[2-(4-bromo-1,3-thiazol-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid](/img/structure/B6603122.png)
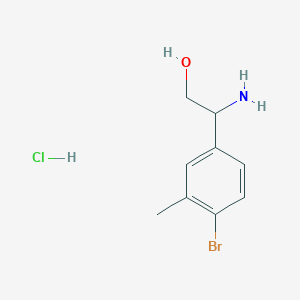
![tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603154.png)
![tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate, Mixture of diastereomers](/img/structure/B6603157.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid](/img/structure/B6603164.png)
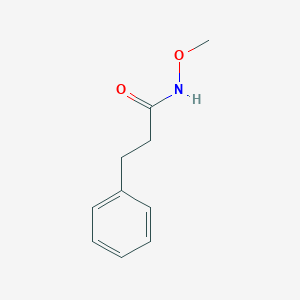
![methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B6603172.png)
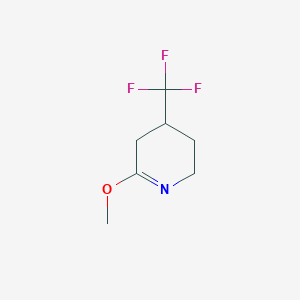
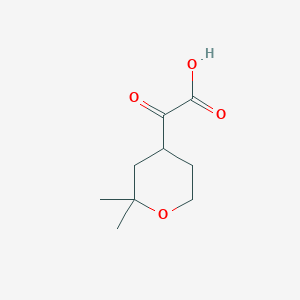
![5-{7-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}-2-(morpholin-4-yl)-1,3-benzoxazole](/img/structure/B6603194.png)
